N-Acetyl-beta-D-galactosamine
Overview
Description
N-Acetyl-beta-D-galactosamine (GalNAc) is a monosaccharide that is widely distributed in nature. It is an important component of many glycoconjugates, including glycoproteins, glycolipids, and proteoglycans. GalNAc is synthesized in the Golgi apparatus by the action of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). This molecule has gained increasing attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
N-Acetyl-beta-D-galactosamine is incorporated into glycoproteins by the action of N-Acetyl-beta-D-galactosamine-Ts. These enzymes transfer UDP-N-Acetyl-beta-D-galactosamine to a specific serine or threonine residue in a protein, forming an O-linked glycosidic bond. The resulting N-Acetyl-beta-D-galactosamine-glycosylated protein can then be further modified with other sugars, such as sialic acid or fucose.
Biochemical And Physiological Effects
N-Acetyl-beta-D-galactosamine-glycosylation has been shown to play important roles in protein folding, stability, and function. It has also been implicated in cell adhesion, signaling, and immune recognition. Aberrant N-Acetyl-beta-D-galactosamine-glycosylation has been associated with various diseases, including cancer, Alzheimer's disease, and congenital disorders of glycosylation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Acetyl-beta-D-galactosamine in lab experiments is its specificity for O-linked glycosylation. This allows for the selective labeling and characterization of glycoproteins, without interfering with other post-translational modifications. However, the use of N-Acetyl-beta-D-galactosamine can also have limitations, such as the potential for off-target labeling and the need for specialized detection methods.
Future Directions
There are many potential future directions for research on N-Acetyl-beta-D-galactosamine. These include the development of new N-Acetyl-beta-D-galactosamine-T inhibitors for the treatment of cancer and other diseases, the exploration of novel methods for selective glycoprotein labeling, and the investigation of the role of N-Acetyl-beta-D-galactosamine-glycosylation in various physiological processes. Additionally, the use of N-Acetyl-beta-D-galactosamine in the development of glycan-based diagnostics and therapeutics is an area of active research.
Scientific Research Applications
N-Acetyl-beta-D-galactosamine has been widely used in scientific research as a tool for studying protein glycosylation. It can be used to selectively label glycoproteins in vivo and in vitro, allowing for their isolation and characterization. N-Acetyl-beta-D-galactosamine can also be used to modify proteins for therapeutic purposes, such as the delivery of drugs or vaccines. In addition, N-Acetyl-beta-D-galactosamine has been shown to have potential applications in the development of glycan-based diagnostics and therapeutics.
properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-JAJWTYFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260928 | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-D-galactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-N-ACETYL-D-GALACTOSAMINE | |
CAS RN |
14131-60-3 | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D N-Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetyl-b-D-galactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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